N-(4-Methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide
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Overview
Description
N-(4-Methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via nucleophilic substitution reactions.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide
- N-(4-Methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)butanamide
Uniqueness
N-(4-Methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds. Its unique combination of the oxazole ring, phenylethyl group, and propanamide moiety may result in specific interactions with molecular targets.
Conclusion
This compound is a compound of interest in various scientific fields due to its potential applications and unique properties. Further research and detailed studies are required to fully understand its synthesis, reactions, applications, and mechanisms of action.
Properties
CAS No. |
57068-30-1 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C15H18N2O2/c1-3-14(18)17(15-16-12(2)11-19-15)10-9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
BYQDNEVWAHWCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC1=CC=CC=C1)C2=NC(=CO2)C |
Origin of Product |
United States |
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